molecular formula C8H11NS B3051646 Pyridine, 2-[(ethylthio)methyl]- CAS No. 35250-74-9

Pyridine, 2-[(ethylthio)methyl]-

Cat. No.: B3051646
CAS No.: 35250-74-9
M. Wt: 153.25 g/mol
InChI Key: DVEPQWYESXJIBN-UHFFFAOYSA-N
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Description

Pyridine, 2-[(ethylthio)methyl]- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted with an ethylthio methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 2-[(ethylthio)methyl]-, can be achieved through various methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the condensation of 1,5-dicarbonyl compounds with ammonia can yield pyridine derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic reactions. For example, the vapor-phase catalytic reaction of ammonia and acetylene can produce pyridine and its derivatives . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[(ethylthio)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Alkylating agents for SEAr and nucleophiles for SNAr reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of Pyridine, 2-[(ethylthio)methyl]- involves its interaction with molecular targets through its nitrogen atom, which can participate in hydrogen bonding and coordination with metal ions. This interaction can influence various biochemical pathways, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[(ethylthio)methyl]- is unique due to the presence of the ethylthio methyl group, which can influence its reactivity and interaction with other molecules. This substitution can enhance its biological activity and make it a valuable compound in various applications.

Properties

IUPAC Name

2-(ethylsulfanylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-7-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEPQWYESXJIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454550
Record name Pyridine, 2-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35250-74-9
Record name Pyridine, 2-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(ethylsulfanyl)methyl]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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